4-Ethyl-4-methylpiperidine-1-sulfonyl chloride
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Overview
Description
4-Ethyl-4-methylpiperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C₈H₁₆ClNO₂S and a molecular weight of 225.74 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals .
Preparation Methods
The synthesis of 4-Ethyl-4-methylpiperidine-1-sulfonyl chloride typically involves the reaction of 4-Ethyl-4-methylpiperidine with a sulfonyl chloride reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
4-Ethyl-4-methylpiperidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products. Common reagents include amines and alcohols.
Oxidation and Reduction:
Scientific Research Applications
4-Ethyl-4-methylpiperidine-1-sulfonyl chloride is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethyl-4-methylpiperidine-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity . This reactivity makes it a valuable tool in biochemical research for studying protein function and interactions .
Comparison with Similar Compounds
4-Ethyl-4-methylpiperidine-1-sulfonyl chloride can be compared with other piperidine derivatives, such as:
4-Methylpiperidine-1-sulfonyl chloride: Similar in structure but lacks the ethyl group, which may affect its reactivity and applications.
Piperidine-1-sulfonyl chloride: A simpler derivative without the methyl and ethyl groups, used in different synthetic applications.
The presence of both ethyl and methyl groups in this compound provides unique steric and electronic properties, making it distinct from its simpler counterparts .
Properties
Molecular Formula |
C8H16ClNO2S |
---|---|
Molecular Weight |
225.74 g/mol |
IUPAC Name |
4-ethyl-4-methylpiperidine-1-sulfonyl chloride |
InChI |
InChI=1S/C8H16ClNO2S/c1-3-8(2)4-6-10(7-5-8)13(9,11)12/h3-7H2,1-2H3 |
InChI Key |
LRRMIHBWZCRJGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN(CC1)S(=O)(=O)Cl)C |
Origin of Product |
United States |
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